molecular formula C15H16BrN3O3 B4735755 5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid

5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid

Cat. No.: B4735755
M. Wt: 366.21 g/mol
InChI Key: RDEQKRDLBRBYNM-UHFFFAOYSA-N
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Description

5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with a 4-bromobenzyl group and an amino group, which is further connected to a pentanoic acid moiety. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the 4-Bromobenzyl Group: The pyrazole ring is then reacted with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to introduce the 4-bromobenzyl group.

    Amination: The resulting compound is then subjected to amination using an appropriate amine, such as ammonia or an alkylamine.

    Formation of the Pentanoic Acid Moiety: Finally, the compound is reacted with a suitable reagent, such as succinic anhydride, to introduce the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
  • 5-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
  • 5-{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid

Uniqueness

The presence of the 4-bromobenzyl group in 5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid distinguishes it from similar compounds

Properties

IUPAC Name

5-[[1-[(4-bromophenyl)methyl]pyrazol-3-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3/c16-12-6-4-11(5-7-12)10-19-9-8-13(18-19)17-14(20)2-1-3-15(21)22/h4-9H,1-3,10H2,(H,21,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEQKRDLBRBYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=N2)NC(=O)CCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
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5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
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5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
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5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
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5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid
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5-{[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid

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